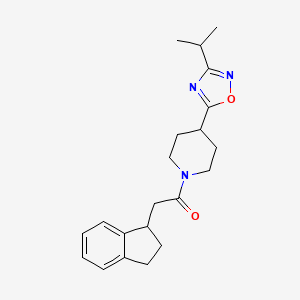

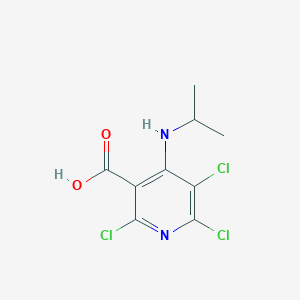

![molecular formula C22H23FN4O2 B5546265 N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5546265.png)

N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes, including the utilization of conformational analysis to develop potent opioid kappa agonists. Such processes often start from chiral amino acids, introducing various alkyl and aryl substituents to achieve desired conformation and activity (Costello et al., 1991). Additionally, the synthesis of phthalazine derivatives from ethyl 2-arylhydrazono-3-butyrates and 2-cyano-N-(4-methylphenyl) acetamide showcases the versatility in generating complex molecules (Rady & Barsy, 2006).

Molecular Structure Analysis

Molecular structure elucidation often involves spectroscopic and magnetic resonance techniques. For example, the structure of polymers derived from phthalazine compounds has been detailed through NMR and FT-IR spectroscopy, revealing insights into their molecular conformation and interaction with other molecules (Paventi et al., 1996).

Chemical Reactions and Properties

N-halogeno compounds, including perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], demonstrate the compound's ability to undergo electrophilic fluorination, showcasing its reactivity and potential as a fluorinating agent in organic synthesis (Banks et al., 1996).

Physical Properties Analysis

The physical properties of related compounds, such as N-(pyridin-4-yl)-(indol-3-yl)acetamides, have been studied for their potential as antiallergic agents, demonstrating significant biological activity and indicating their physical stability and solubility in biological contexts (Menciu et al., 1999).

Chemical Properties Analysis

The modification of compounds like N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide to inhibit PI3Ks showcases the chemical versatility and therapeutic potential of these molecules, highlighting their chemical properties and interactions at the molecular level (Wang et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

Research has shown that compounds related to N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide are used in the synthesis of a wide range of heterocyclic compounds, which are crucial in medicinal chemistry and drug development. For instance, ethyl 2-arylhydrazono-3-butyrates have been reacted with 2-cyano-N-(4-methylphenyl) acetamide to yield pyridinedione and pyridazine derivatives, which have further applications in synthesizing phthalazine, pyrimido[4,5-c]-pyridazine, and other heterocycles (E. A. E. Rady & M. Barsy, 2006).

Polymer Chemistry

In the field of polymer chemistry, derivatives of N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide have been employed to elucidate the structure of polymers derived from specific phthalazine compounds and bis(4-fluorophenyl)sulfone. This research is crucial for understanding the molecular architecture of polymers and enhancing their properties for various applications (M. Paventi, K. Chan, & A. S. Hay, 1996).

Fluorinating Agents

N-halogeno compounds, including derivatives similar to N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide, have been studied for their potential as site-selective electrophilic fluorinating agents. This research is significant for the development of novel fluorination techniques, which are widely used in the synthesis of pharmaceuticals and agrochemicals (R. Banks, M. K. Besheesh, & E. Tsiliopoulos, 1996).

Anticonvulsant Activity

Compounds structurally related to N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide have been synthesized and evaluated for their anticonvulsant activity. This highlights the potential of such compounds in the development of new therapeutic agents for treating epilepsy (J. Obniska et al., 2015).

NK1 Receptor Antagonist Development

The synthesis of 3-aryl-1,4-oxazin-2-ones, including a key intermediate structurally related to N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide, has been explored for the development of NK1 receptor antagonists. This research contributes to the creation of new treatments for conditions such as depression and anxiety (Paul N. Devine et al., 2002).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(4-fluorophenyl)-2-pyrrolidin-1-ylethyl]-2-(1-oxophthalazin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O2/c23-18-9-7-16(8-10-18)20(26-11-3-4-12-26)14-24-21(28)15-27-22(29)19-6-2-1-5-17(19)13-25-27/h1-2,5-10,13,20H,3-4,11-12,14-15H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUNYXOSIFQEOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNC(=O)CN2C(=O)C3=CC=CC=C3C=N2)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5546208.png)

![3-(4-ethoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5546214.png)

![5-methyl-2-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-furamide hydrochloride](/img/structure/B5546224.png)

![2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-(4-fluorophenyl)acrylate](/img/structure/B5546237.png)

![1,3-dimethyl-5-[2-oxo-2-(1-piperidinyl)ethyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B5546244.png)

![4-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5546245.png)

![7-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5546254.png)

![3-(1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5546259.png)